4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine
Description
4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine is a halogenated pyrimidine derivative featuring a pyrazine-containing ethoxy substituent. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and intermediates in drug synthesis. The chloro group at position 4 enhances reactivity for nucleophilic substitution, while the ethoxy group at position 6 introduces steric and electronic effects that modulate biological activity .
Properties
IUPAC Name |
4-chloro-6-(1-pyrazin-2-ylethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-7(8-5-12-2-3-13-8)16-10-4-9(11)14-6-15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISVYYGPNPYRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671853 | |
| Record name | 4-Chloro-6-[1-(pyrazin-2-yl)ethoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-25-2 | |
| Record name | Pyrimidine, 4-chloro-6-[1-(2-pyrazinyl)ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-[1-(pyrazin-2-yl)ethoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group at the 4-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.
Key Reaction Pathways:
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Amination: Reaction with primary or secondary amines under acidic or basic conditions replaces the chloro group with amine functionalities. For example, HCl-catalyzed reactions with aniline derivatives yield 4-amino-substituted pyrimidines (Table 1) .
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Alkoxylation/Thiolation: Substitution with alkoxides or thiols generates ether or thioether derivatives, respectively.
Table 1: Amination Reactions with Aniline Derivatives
| Entry | Aniline Derivative | pKa | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Fluoroaniline | 4.65 | 6 | 77 | 92 |
| 2 | 3-Chloroaniline | 3.34 | 6 | 80 | 81 |
| 3 | 4-Nitroaniline | 1.02 | 6 | 15 | 88 |
Conditions: 0.1 equiv HCl, ethanol, room temperature .
Cyclization and Ring Formation
The ethoxy-pyrazine side chain enables participation in cyclization reactions. For instance:
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Intramolecular Cyclization: Under thermal or catalytic conditions, the side chain reacts with the pyrimidine ring to form fused heterocyclic systems.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 6, enabling access to π-extended systems .
Example Cyclization Pathway:
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Tosylation of the hydroxyl group in the ethoxy side chain.
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Suzuki coupling with aryl boronates to form 4-arylpyrimidines .
Solvent and Catalytic Effects
Reaction efficiency depends critically on solvent and catalyst selection:
Table 2: Solvent Effects on Amination
| Solvent | Conversion (%) | Product (%) | Side-Product (%) |
|---|---|---|---|
| Water | 84 | 98 | <1 |
| Ethanol | 68 | 98 | <1 |
| DMF | 59 | 95 | 5 |
Conditions: 0.1 equiv HCl, 6 h reaction time .
Water emerges as an effective solvent, minimizing side reactions (e.g., solvolysis) compared to polar aprotic solvents like DMF.
Mechanistic Insights
Acid-Catalyzed Amination Mechanism:
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Protonation: The pyrimidine ring is transiently protonated, increasing electrophilicity at C4.
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Nucleophilic Attack: Aniline attacks the electrophilic carbon, displacing chloride.
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Deprotonation: The product is stabilized by deprotonation, forming the 4-aminopyrimidine derivative .
Key Factors Influencing Reactivity:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in comparison to standard antibiotics . The structural composition of 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine allows it to interact with biological targets, potentially inhibiting essential enzymes involved in microbial growth.
Anticancer Potential
Research indicates that this compound may act as an anticancer agent by targeting specific molecular pathways involved in cell proliferation and apoptosis. The chloro group enhances its reactivity, making it a valuable intermediate for synthesizing more complex anticancer drugs . For instance, derivatives have been synthesized that exhibit selective inhibition of checkpoint kinases (CHK1), which are crucial in cancer cell cycle regulation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some derivatives of pyrimidine compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) studies reveal that modifications can enhance these effects, making them viable candidates for anti-inflammatory therapies .
Agrochemical Applications
Development of Pesticides and Herbicides
this compound is also utilized in the agrochemical sector as a precursor for synthesizing herbicides and pesticides. Its ability to interfere with biological pathways in pests makes it a valuable agent for crop protection. The compound's effectiveness stems from its ability to disrupt metabolic processes within target organisms, leading to their elimination .
Materials Science
Synthesis of Advanced Materials
The unique properties of this compound extend into materials science, where it is used to develop materials with specific electronic and optical characteristics. The incorporation of this compound into polymer matrices can enhance the performance of electronic devices, sensors, and other advanced materials.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Derivatives exhibited significant inhibition against E. coli and S. aureus | Potential development of new antibiotics |
| CHK1 Inhibition | Specific modifications improved selectivity with IC50 values in the nanomolar range | Targeted cancer therapies |
| COX Inhibition | Certain derivatives showed potent anti-inflammatory activity | Development of new anti-inflammatory drugs |
Mechanism of Action
The mechanism by which 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects on Reactivity and Bioactivity
The table below compares key structural and functional attributes of 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine with analogous compounds:
Key Observations:
- Pyrazine vs. Pyrazole Substituents : The pyrazine ethoxy group in the target compound may improve metabolic stability compared to pyrazole-fused derivatives (e.g., ) due to pyrazine's aromatic nitrogen atoms, which resist oxidative degradation .
- Ether vs. Alkyl Substituents : Glycol ether substituents () enhance solubility but require protection/deprotection steps, whereas chloromethyl groups () increase electrophilicity, favoring nucleophilic attacks .
- Piperazine Derivatives : Fluorophenyl-piperazine substituents () improve CNS penetration, a trait absent in the target compound but relevant for neuroactive drugs .
Pharmacological Potential
- EGFR Inhibition : The target compound’s pyrazine ethoxy group mimics ATP-binding motifs in kinase inhibitors, as seen in ’s derivatives .
- Antitumor Activity : Chloromethyl derivatives () exhibit antiproliferative effects, suggesting that the target compound’s substituents could be optimized for similar activity .
- Biodistribution : Piperazine-containing analogs () demonstrate tailored tissue distribution, a design consideration absent in the target compound .
Biological Activity
4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SARs).
Pharmacological Effects
-
Anticancer Activity :
- The compound has been identified as a potential anticancer agent. It interacts with molecular targets involved in DNA synthesis and repair, which is crucial for cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells .
- A notable study reported that derivatives of pyrimidine compounds, including those similar to this compound, exhibited significant cytotoxicity against cancer cells, with IC50 values in the nanomolar range .
- Anti-inflammatory Activity :
- Antimicrobial Properties :
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide synthesis and repair pathways, which are critical for both normal cellular functions and the proliferation of cancer cells .
- Signal Pathway Modulation : It modulates signaling pathways related to cell proliferation and apoptosis, enhancing its effectiveness as an anticancer agent .
Structure-Activity Relationships (SAR)
The structure of this compound is pivotal to its biological activity. Modifications in the pyrimidine ring and substituents can significantly influence potency and selectivity:
| Compound Structure | Activity | Comments |
|---|---|---|
| 4-Chloro derivative | High anticancer activity | Induces apoptosis effectively |
| Substituted pyrazinyl derivatives | Varying efficacy | Structural modifications enhance or reduce potency |
Research has shown that specific substitutions on the pyrimidine ring can lead to improved selectivity for cancer cell types while minimizing effects on normal cells .
Case Studies
- In Vitro Studies :
- In Vivo Models :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
